molecular formula C13H14ClNO2S2 B14932267 1-(2-chlorophenyl)-N-[1-(thiophen-2-yl)ethyl]methanesulfonamide

1-(2-chlorophenyl)-N-[1-(thiophen-2-yl)ethyl]methanesulfonamide

Katalognummer: B14932267
Molekulargewicht: 315.8 g/mol
InChI-Schlüssel: DRXLCURXLNHSSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-CHLOROPHENYL)-N-[1-(2-THIENYL)ETHYL]METHANESULFONAMIDE is a complex organic compound that features a chlorophenyl group, a thienyl group, and a methanesulfonamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-CHLOROPHENYL)-N-[1-(2-THIENYL)ETHYL]METHANESULFONAMIDE typically involves the reaction of 2-chlorobenzenethiol with appropriate reagents under controlled conditions. One common method involves the use of cesium carbonate as a base and dimethyl sulfoxide as a solvent. The reaction mixture is irradiated with light to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets quality standards.

Analyse Chemischer Reaktionen

Types of Reactions

(2-CHLOROPHENYL)-N-[1-(2-THIENYL)ETHYL]METHANESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

(2-CHLOROPHENYL)-N-[1-(2-THIENYL)ETHYL]METHANESULFONAMIDE has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (2-CHLOROPHENYL)-N-[1-(2-THIENYL)ETHYL]METHANESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-Chlorophenyl)-1-iodooctane
  • 2-(4-Chlorophenyl)-3-(2-thienyl)propionitrile
  • 1-(4-Chlorophenyl)ethanone [4-(2-thienyl)-1,3-thiazol-2-yl]hydrazone

Uniqueness

(2-CHLOROPHENYL)-N-[1-(2-THIENYL)ETHYL]METHANESULFONAMIDE is unique due to its combination of a chlorophenyl group and a thienyl group linked by a methanesulfonamide moiety. This structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds .

Eigenschaften

Molekularformel

C13H14ClNO2S2

Molekulargewicht

315.8 g/mol

IUPAC-Name

1-(2-chlorophenyl)-N-(1-thiophen-2-ylethyl)methanesulfonamide

InChI

InChI=1S/C13H14ClNO2S2/c1-10(13-7-4-8-18-13)15-19(16,17)9-11-5-2-3-6-12(11)14/h2-8,10,15H,9H2,1H3

InChI-Schlüssel

DRXLCURXLNHSSY-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CS1)NS(=O)(=O)CC2=CC=CC=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.